molecular formula C10H10O5 B13229296 Methyl 2-hydroxy-2,3-dihydro-1,4-benzodioxine-2-carboxylate

Methyl 2-hydroxy-2,3-dihydro-1,4-benzodioxine-2-carboxylate

Cat. No.: B13229296
M. Wt: 210.18 g/mol
InChI Key: QXPVUJORGLRDAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-hydroxy-2,3-dihydro-1,4-benzodioxine-2-carboxylate is an organic compound with the molecular formula C10H10O4 It is a derivative of benzodioxine, a bicyclic structure containing an oxygen atom in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-2,3-dihydro-1,4-benzodioxine-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable dihydroxybenzene derivative with a carboxylate ester in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-2,3-dihydro-1,4-benzodioxine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more reduced forms, such as dihydro derivatives.

    Substitution: The hydroxyl group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 2-hydroxy-2,3-dihydro-1,4-benzodioxine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 2-hydroxy-2,3-dihydro-1,4-benzodioxine-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate
  • 2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile
  • Ethyl 4-hydroxy-1-benzothiophene-6-carboxylate

Uniqueness

Methyl 2-hydroxy-2,3-dihydro-1,4-benzodioxine-2-carboxylate is unique due to its specific hydroxyl and carboxylate functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and research applications.

Biological Activity

Methyl 2-hydroxy-2,3-dihydro-1,4-benzodioxine-2-carboxylate is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

This compound has the following chemical characteristics:

  • Molecular Formula : C10H10O5
  • Molecular Weight : 210.18 g/mol
  • CAS Number : 3663-80-7
  • InChI Key : HMBHAQMOBKLWRX-UHFFFAOYSA-N
  • Solubility : Soluble in organic solvents with moderate water solubility.

Antioxidant Properties

Research has indicated that compounds within the benzodioxine class exhibit notable antioxidant activities. The presence of hydroxyl groups in this compound enhances its ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against a range of pathogens. Its effectiveness against bacteria and fungi suggests potential applications in developing new antimicrobial agents. The mechanism likely involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases. By modulating the inflammatory response, this compound may contribute to alleviating symptoms associated with chronic inflammation.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Antioxidant Mechanism : The compound donates electrons to free radicals, neutralizing them and preventing cellular damage.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism, thus exerting its antimicrobial and anti-inflammatory effects.
  • Cell Signaling Modulation : The compound may influence signaling pathways related to cell survival and apoptosis, contributing to its protective effects against oxidative stress.

Study on Antioxidant Activity

A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant capacity of various benzodioxine derivatives. This compound was found to exhibit a high degree of radical scavenging activity compared to standard antioxidants like ascorbic acid .

Antimicrobial Efficacy Evaluation

In a recent investigation published by MDPI, the antimicrobial properties of this compound were assessed against clinical isolates of bacteria and fungi. The compound demonstrated significant inhibitory effects at low concentrations (MIC values ranging from 10 to 50 µg/mL) .

Properties

Molecular Formula

C10H10O5

Molecular Weight

210.18 g/mol

IUPAC Name

methyl 3-hydroxy-2H-1,4-benzodioxine-3-carboxylate

InChI

InChI=1S/C10H10O5/c1-13-9(11)10(12)6-14-7-4-2-3-5-8(7)15-10/h2-5,12H,6H2,1H3

InChI Key

QXPVUJORGLRDAN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(COC2=CC=CC=C2O1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.